2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenoxy, pyridinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the individual components. The phenoxy, pyridinyl, and thiophenyl groups are synthesized separately and then combined through a series of reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and protective groups (e.g., acetyl, benzyl). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-THIENYL)PYRIDINE: Shares the thiophenyl and pyridinyl groups but lacks the phenoxy group.
2-(2,6-DIMETHYLPHENOXY)PYRIDINE: Contains the phenoxy and pyridinyl groups but lacks the thiophenyl group.
N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Includes the pyridinyl and thiophenyl groups but lacks the phenoxy group.
Uniqueness
2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its combination of phenoxy, pyridinyl, and thiophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-15-7-5-8-16(2)20(15)24-14-19(23)22(13-17-9-6-12-25-17)18-10-3-4-11-21-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
IJLDPVYTRWXXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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